molecular formula C10H13ClN2O3 B8487273 2-[N-(5-Chloro-2-nitrophenyl)]amino-2-methyl-1-propanol

2-[N-(5-Chloro-2-nitrophenyl)]amino-2-methyl-1-propanol

Cat. No. B8487273
M. Wt: 244.67 g/mol
InChI Key: QFLNZIHUAICVQA-UHFFFAOYSA-N
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Patent
US05668282

Procedure details

A solution of 2,4-dichloronitrobenzene (VII, 20.0 g) and 2-amino-2-methyl-1-propanol (VIII, 80 ml) is stirred at 110° for 68 hr. After cooling to 20°-25°, adding water, extracting with methylene chloride, separating the phases and drying the organic phase over magnesium sulfate) gives the desired product sufficiently pure (>90%) to be carried on without further purification. An analytical sample is prepared by recrystallization from ethyl acetate/hexane to give the title compound, mp 102°-104°; IR (mineral oil) 3335, 2954, 2925, 1610, 1577, 1492, 1467, 1331, 1251, 1154 and 748 cm-1 ; NMR (CDCl3) 8.55, 8.13, 7.09, 6.59, 3.71, 2.11 and 1.48 δ; MS (m/z) 244, 213 and 166.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[NH2:12][C:13]([CH3:17])([CH3:16])[CH2:14][OH:15]>O>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]([N+:9]([O-:11])=[O:10])=[C:2]([NH:12][C:13]([CH3:17])([CH3:16])[CH2:14][OH:15])[CH:7]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Name
Quantity
80 mL
Type
reactant
Smiles
NC(CO)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 20°-25°
EXTRACTION
Type
EXTRACTION
Details
extracting with methylene chloride
CUSTOM
Type
CUSTOM
Details
separating the phases
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying the organic phase over magnesium sulfate)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)NC(CO)(C)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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